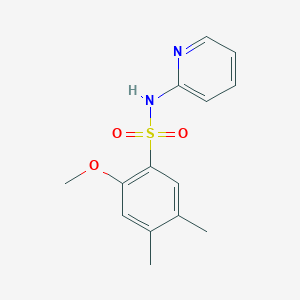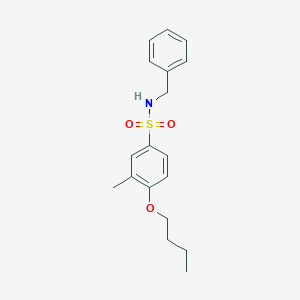![molecular formula C20H22N2O3S B272637 [(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine](/img/structure/B272637.png)
[(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a pentyloxy group and a pyridinyl group attached to a sulfonamide moiety. Its distinct chemical properties make it a subject of interest in research related to chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine typically involves multiple steps, starting with the preparation of the naphthalene ring system. One common method involves the reaction of 1-naphthalenesulfonyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pentyloxy bromide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
[(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: Known for its role as a PFKFB3 inhibitor.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with potential biological significance.
Uniqueness
[(4-Pentyloxynaphthyl)sulfonyl]-3-pyridylamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H22N2O3S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-pentoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-6-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-16-8-7-13-21-15-16/h4-5,7-13,15,22H,2-3,6,14H2,1H3 |
Clé InChI |
FNDBBSMBQLJZOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
SMILES canonique |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)



![[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B272567.png)








